Cas no 1361565-52-7 (6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile)

6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile
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- インチ: 1S/C14H9Cl3N2O/c1-20-13-3-2-9(12(19-13)4-5-18)8-6-10(15)14(17)11(16)7-8/h2-3,6-7H,4H2,1H3
- InChIKey: ZBQDUICJJABJET-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1=CC=C(N=C1CC#N)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 45.9
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030258-1g |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
Alichem | A013030258-500mg |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A013030258-250mg |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile |
1361565-52-7 | 97% | 250mg |
489.60 USD | 2021-06-22 |
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrileに関する追加情報
Research Brief on 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile (CAS: 1361565-52-7)
6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile (CAS: 1361565-52-7) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine backbone and trichlorophenyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have explored its synthesis, mechanism of action, and biological activity, positioning it as a candidate for further preclinical evaluation.
The synthesis of 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile involves a multi-step process, including the condensation of appropriately substituted pyridine derivatives with trichlorophenyl groups under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in subsequent biological assays. Researchers have also investigated its stability and solubility profiles, which are critical for its potential formulation into drug products.
In terms of biological activity, preliminary studies have demonstrated that 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile exhibits significant inhibitory effects against specific bacterial strains and fungal pathogens. Its mechanism of action appears to involve interference with microbial cell wall synthesis or enzymatic pathways, although further detailed studies are required to elucidate the exact molecular targets. Additionally, its low cytotoxicity in mammalian cell lines suggests a favorable safety profile for therapeutic development.
Recent publications have highlighted the compound's potential in addressing antibiotic resistance, a pressing global health challenge. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against multidrug-resistant bacterial isolates. These findings underscore the importance of continued research into its structure-activity relationships and optimization for clinical use.
Looking ahead, the next steps for 6-Methoxy-3-(3,4,5-trichlorophenyl)pyridine-2-acetonitrile include comprehensive pharmacokinetic and pharmacodynamic studies to assess its bioavailability, metabolism, and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, potentially leading to novel therapeutic agents in the coming years. This compound represents a promising avenue for innovation in the fight against infectious diseases and other medical conditions.
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